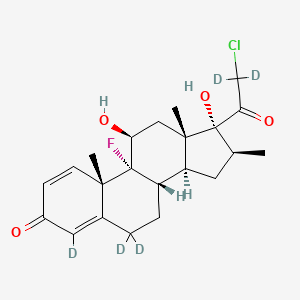![molecular formula C21H34NNa2O4P B12414709 disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonatomethyl group attached to a phenyl ring, which is further connected to a tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide typically involves the reaction of a phosphonatomethyl derivative with a phenyl compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to minimize impurities and maximize the yield.
Chemical Reactions Analysis
Types of Reactions
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different oxidation states.
Scientific Research Applications
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide involves its interaction with molecular targets and pathways. The phosphonatomethyl group plays a crucial role in binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide can be compared with other similar compounds, such as:
Disodium phenyl phosphate: Known for its use in biochemical assays and as a substrate for phosphatases.
Disodium phenyl dibenzimidazole tetrasulfonate: Used as a UV absorber in personal care products.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other phosphonates.
Properties
Molecular Formula |
C21H34NNa2O4P |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide |
InChI |
InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2 |
InChI Key |
DGRFALMFDGBLCP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


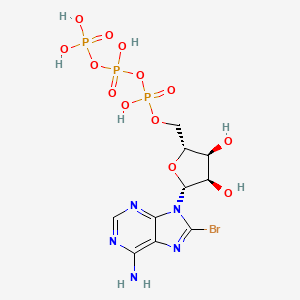

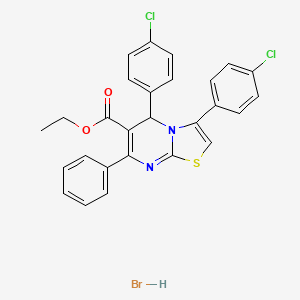
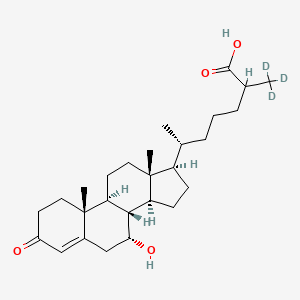
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
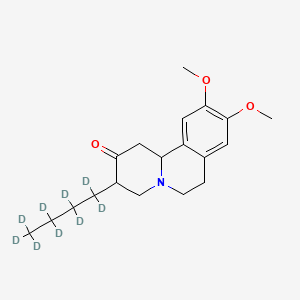
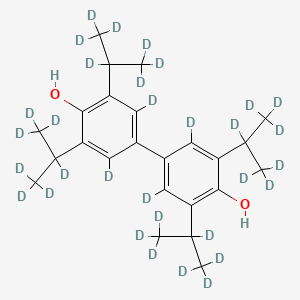
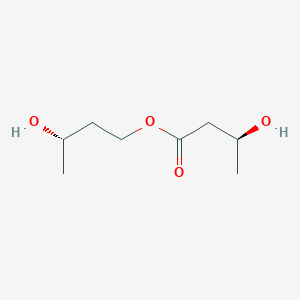

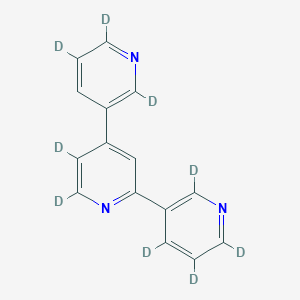
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
